
(Z)-N-(3-allyl-5-nitrothiazol-2(3H)-ylidene)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-068235 is a chemical compound known for its role in various biological and chemical processes. It is a selective peroxisome proliferator-activated receptor gamma antagonist, which means it can inhibit the activity of this receptor, playing a significant role in cell differentiation and metabolic regulation .
Preparation Methods
The synthesis of PD-068235 involves several steps, including the use of specific reagents and conditions. One common method involves the use of palladium-catalyzed reactions, which are known for their efficiency and selectivity. The preparation methods can vary, but they often include steps such as ion exchange, impregnation, and polyol methods . These methods are chosen based on the desired properties of the final product, such as particle size and dispersion.
Chemical Reactions Analysis
PD-068235 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of strong oxidizing agents, PD-068235 can form oxidized derivatives that have different biological activities .
Scientific Research Applications
PD-068235 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and cyclization reactions. In biology, it is studied for its role in cell differentiation and metabolic regulation. In medicine, PD-068235 is being investigated for its potential use in treating metabolic disorders such as diabetes and obesity. In industry, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of PD-068235 involves its interaction with the peroxisome proliferator-activated receptor gamma. By binding to this receptor, PD-068235 inhibits its activity, leading to changes in gene expression and cellular processes. This inhibition can affect various pathways involved in cell differentiation, metabolism, and inflammation .
Comparison with Similar Compounds
PD-068235 is unique in its selective inhibition of the peroxisome proliferator-activated receptor gamma. Similar compounds include other peroxisome proliferator-activated receptor gamma antagonists such as SR-202 and BADGE. These compounds also inhibit the activity of this receptor but may have different selectivity and potency profiles. The uniqueness of PD-068235 lies in its specific binding properties and its effects on metabolic regulation .
Properties
Molecular Formula |
C11H15N3O3S |
|---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
2,2-dimethyl-N-(5-nitro-3-prop-2-enyl-1,3-thiazol-2-ylidene)propanamide |
InChI |
InChI=1S/C11H15N3O3S/c1-5-6-13-7-8(14(16)17)18-10(13)12-9(15)11(2,3)4/h5,7H,1,6H2,2-4H3 |
InChI Key |
SPVZIILAYYBEDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C=C(S1)[N+](=O)[O-])CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


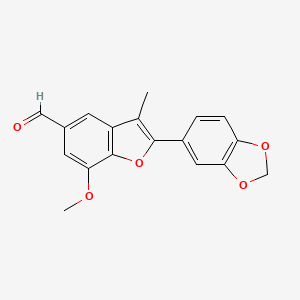
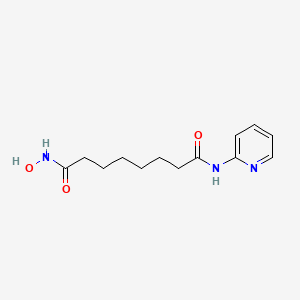
![5,6-dichloro-N-[(Z)-[(4-methoxyphenyl)-phenylmethylidene]amino]pyridazin-4-amine](/img/structure/B10852377.png)

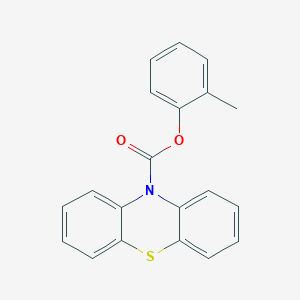

![N,N-dimethyl-4-[(1-methyl-6-nitro-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852418.png)
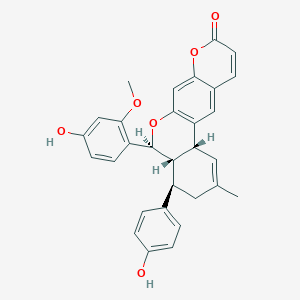
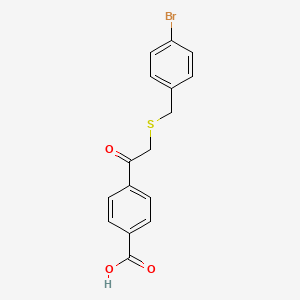

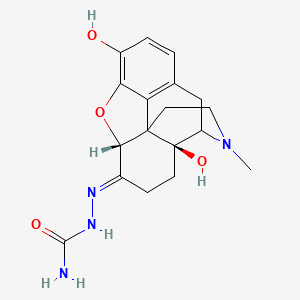
![(Z,4E)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide](/img/structure/B10852438.png)

![N-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid](/img/structure/B10852450.png)
